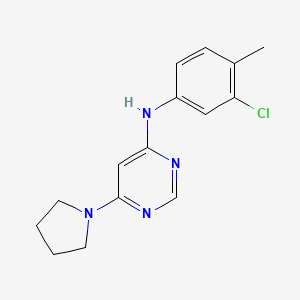

N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C15H17ClN4 |

|---|---|

Molecular Weight |

288.77 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-pyrrolidin-1-ylpyrimidin-4-amine |

InChI |

InChI=1S/C15H17ClN4/c1-11-4-5-12(8-13(11)16)19-14-9-15(18-10-17-14)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,18,19) |

InChI Key |

ZQCRCLOZMCDVID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC=N2)N3CCCC3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4,6-Dichloropyrimidine

The synthesis begins with 4,6-dichloropyrimidine (CAS 3934-20-1), a commercially available scaffold. Its electrophilic C4 and C6 positions enable sequential substitutions.

Step 1: C4 Amination with 3-Chloro-4-Methylaniline

Conditions :

- Solvent : Dimethylformamide (DMF) or 1,4-dioxane/water (1:1 v/v)

- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃)

- Temperature : 70–90°C, 2–4 hours.

Mechanism : Nucleophilic aromatic substitution (SNAr) occurs at the C4 position due to its higher electrophilicity compared to C6. The electron-withdrawing chlorine atoms activate the pyrimidine ring, facilitating attack by the aniline’s primary amine.

Intermediate : 4-Chloro-N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine is isolated via vacuum filtration or column chromatography (yield: 65–78%).

Step 2: C6 Substitution with Pyrrolidine

Conditions :

- Solvent : N-methylpyrrolidinone (NMP) or isopropanol

- Catalyst : None required (secondary amine nucleophile)

- Temperature : 100–120°C, 6–8 hours.

Mechanism : The remaining C6 chlorine undergoes SNAr with pyrrolidine. Microwave irradiation (150°C, 30 min) enhances reaction efficiency, achieving yields >85%.

Final Product : Purified via recrystallization (isopropanol/water) or silica gel chromatography (hexane/ethyl acetate gradient). Total yield: 58–72%.

One-Pot Tandem Amination Strategy

Simultaneous Dual Substitution

This method leverages differentiated reactivity of C4 and C6 positions in a single reactor:

- Initial Charge : 4,6-dichloropyrimidine, 3-chloro-4-methylaniline (1.05 equiv), pyrrolidine (1.1 equiv).

- Solvent System : Mixed polar/aprotic (DMF:THF, 3:1).

- Base : Diisopropylethylamine (DIPEA, 3.0 equiv).

- Temperature Gradient :

Advantages : Reduced purification steps; total yield: 60–68%.

Limitations : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Continuous Flow Synthesis for Scalability

Microreactor Design

Adapted from imatinib analogue synthesis, this method employs:

- Reactor 1 : C4 amination at 180°C (residence time: 5 min).

- Reactor 2 : C6 substitution at 150°C (residence time: 10 min).

Reagents :

- Stream A : 4,6-dichloropyrimidine in 1,4-dioxane.

- Stream B : 3-chloro-4-methylaniline + pyrrolidine in aqueous HCl.

Yield : 74% with >95% purity (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Two-Step SNAr | 72 | 98 | High regioselectivity | Multi-step purification |

| One-Pot Tandem | 68 | 95 | Reduced processing time | Sensitive to stoichiometry |

| Continuous Flow | 74 | 99 | Scalability (>100 g/day) | Specialized equipment required |

Characterization and Validation

- NMR : ¹H NMR (400 MHz, DMSO- d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 3.45–3.50 (m, 4H, pyrrolidine-H), 2.35 (s, 3H, CH₃), 1.95–2.05 (m, 4H, pyrrolidine-H).

- HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Insights

- Regiochemical Control : Use of bulky bases (e.g., DIPEA) suppresses C6 amination during the first step.

- Solvent Effects : NMP enhances pyrrolidine nucleophilicity but complicates removal; switching to isopropanol improves ease of purification.

- Microwave Assistance : Reduces C6 substitution time from 8 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

Substitution: Amines, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-ol, while substitution with an amine may yield this compound derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Modifications

Pyrazolo-Pyrimidine Derivatives (e.g., N-(3-chloro-4-methylphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine):

The pyrazolo[3,4-d]pyrimidine core introduces a fused ring system, enhancing planarity and rigidity compared to the simple pyrimidine in the target compound. This modification likely improves binding to hydrophobic pockets in enzymes like kinases but may reduce synthetic accessibility .

Substituent Effects on Bioactivity and Physicochemical Properties

Aryl Group Variations

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chloro-4-methylphenyl group balances lipophilicity (Cl) and moderate electron donation (CH₃). In contrast, analogs like N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () feature fluorine (strong electron-withdrawing) and methoxy (electron-donating) groups, altering electronic distribution and metabolic stability . Trifluoromethyl-substituted analogs (e.g., N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride) exhibit enhanced lipophilicity and resistance to oxidative metabolism, making them more suitable for prolonged activity in vivo .

Amine Substituents

- Pyrrolidine vs. Piperazine :

The target’s pyrrolidine (5-membered ring) offers moderate basicity and conformational flexibility, while piperazine-containing analogs (e.g., 6-[4-(2-methoxyphenyl)piperazin-1-yl]-pyrimidines) provide higher basicity, improving solubility and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Predicted using fragment-based methods.

Biological Activity

N-(3-chloro-4-methylphenyl)-6-(pyrrolidin-1-yl)pyrimidin-4-amine, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article delves into the compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 316.81 g/mol. The structure features a pyrimidine ring substituted with a pyrrolidine moiety and a chloromethylphenyl group, which is critical for its biological activity.

Biological Activity Overview

1. Antibacterial Activity:

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate significant effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Enterococcus faecalis | 5.64 |

These values suggest that the compound exhibits potent antibacterial activity comparable to established antibiotics .

2. Antifungal Activity:

In addition to its antibacterial properties, the compound has shown antifungal activity against various strains:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This indicates that the compound may serve as a promising candidate for treating fungal infections .

The precise mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the presence of the pyrimidine ring plays a crucial role in inhibiting bacterial growth by interfering with nucleic acid synthesis or disrupting cell wall integrity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1: A comparative analysis of various pyrimidine derivatives revealed that those with similar structural features exhibited MIC values ranging from 3.12 to 12.5 μg/mL against S. aureus, suggesting that structural modifications can enhance antibacterial potency .

- Study 2: A pharmacological assessment indicated that compounds with halogen substitutions, like chlorine in this case, significantly increased antimicrobial activity, reinforcing the importance of chemical modifications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.